molecular formula C15H12N2O4 B10865820 2-(3-Oxo-2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid

2-(3-Oxo-2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid

Cat. No.: B10865820
M. Wt: 284.27 g/mol
InChI Key: PSQDZFNNPFAJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-OXO-2-PHENYL-2,3-DIHYDRO-4H-PYRIDO[3,2-B][1,4]OXAZIN-4-YL)ACETIC ACID is a complex organic compound characterized by its unique pyrido[3,2-b][1,4]oxazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-OXO-2-PHENYL-2,3-DIHYDRO-4H-PYRIDO[3,2-B][1,4]OXAZIN-4-YL)ACETIC ACID typically involves the condensation of phenylhydrazine with a suitable ketone, followed by cyclization and oxidation steps. One common method includes the use of methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through the formation of an intermediate tricyclic indole, which is then converted to the desired oxazine derivative.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-OXO-2-PHENYL-2,3-DIHYDRO-4H-PYRIDO[3,2-B][1,4]OXAZIN-4-YL)ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation and nitration reactions typically use reagents like bromine and nitric acid, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various dihydro compounds.

Scientific Research Applications

2-(3-OXO-2-PHENYL-2,3-DIHYDRO-4H-PYRIDO[3,2-B][1,4]OXAZIN-4-YL)ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-OXO-2-PHENYL-2,3-DIHYDRO-4H-PYRIDO[3,2-B][1,4]OXAZIN-4-YL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound’s oxazine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-OXO-2-PHENYL-2,3-DIHYDRO-4H-PYRIDO[3,2-B][1,4]OXAZIN-4-YL)ACETIC ACID is unique due to its specific pyrido[3,2-b][1,4]oxazine structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

2-(3-oxo-2-phenylpyrido[3,2-b][1,4]oxazin-4-yl)acetic acid

InChI

InChI=1S/C15H12N2O4/c18-12(19)9-17-14-11(7-4-8-16-14)21-13(15(17)20)10-5-2-1-3-6-10/h1-8,13H,9H2,(H,18,19)

InChI Key

PSQDZFNNPFAJRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N(C3=C(O2)C=CC=N3)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.